3-Methylisoquinoline 2-oxide
Overview
Description
3-Methylisoquinoline 2-oxide is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing aromatic compounds that are structurally similar to quinolines. The N-oxide form of 3-Methylisoquinoline is characterized by the presence of an oxygen atom bonded to the nitrogen atom in the isoquinoline ring, which significantly alters its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoquinoline 2-oxide can be achieved through various methods. One common approach involves the oxidation of 3-Methylisoquinoline using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the N-oxide product with high selectivity .
Another method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This protocol is performed under simple and mild conditions without the need for organic solvents, additives, or ligands .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methylisoquinoline 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the N-oxide group can regenerate the parent 3-Methylisoquinoline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper catalysts for cyclization reactions.
Major Products Formed
Scientific Research Applications
3-Methylisoquinoline 2-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methylisoquinoline 2-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Methylisoquinoline 2-oxide can be compared with other similar compounds, such as:
Quinoline N-oxide: Similar in structure but with different reactivity and applications.
Isoquinoline N-oxide: Shares the same core structure but lacks the methyl group at the 3-position, leading to different chemical properties.
3-Methylquinoline N-oxide: Similar in having a methyl group but differs in the position of the nitrogen atom within the ring
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Biological Activity
3-Methylisoquinoline 2-oxide, also known as 3-Methylisoquinoline N-oxide, is a compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound has the chemical formula and is categorized under isoquinoline derivatives. Its structure features a methyl group at the 3-position and an N-oxide functional group, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. For instance, in vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study showed that it induced apoptosis in cancer cells through the modulation of apoptotic pathways, specifically increasing the Bax/Bcl-2 ratio, which is pivotal in promoting cell death .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MGC-803 | 5.1 | Topoisomerase I inhibition |
HGC-27 | 7.6 | Induction of apoptosis |
Antimicrobial Activity
This compound has also demonstrated antibacterial properties. Research indicates that it can inhibit the growth of various bacterial strains, potentially offering a new avenue for antibiotic development. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways critical for bacterial survival .
Neuroprotective Effects
The neuroprotective properties of isoquinoline derivatives are well-documented. Specifically, studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This protective effect is attributed to its ability to scavenge free radicals and modulate inflammatory responses in neural tissues .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by altering the balance between pro-apoptotic and anti-apoptotic factors.
- Antioxidant Properties : By neutralizing free radicals, it helps mitigate oxidative damage in cells.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- A study conducted on gastric cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability and migration capabilities .
- Another investigation focused on its antibacterial effects reported effective inhibition against resistant strains of bacteria, suggesting its utility as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
3-methyl-2-oxidoisoquinolin-2-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEXQKZNRLDUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=[N+]1[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343244 | |
Record name | 3-Methylisoquinoline N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14548-00-6 | |
Record name | 3-Methylisoquinoline N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylisoquinoline N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLISOQUINOLIN-2-IUM-2-OLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3R86GGQ6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.